dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
The compound you’ve described belongs to the class of dithiole derivatives. These compounds exhibit intriguing properties due to their unique structural features. Let’s break it down further:
Name: Dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
Structure: A complex arrangement of fused rings, including a quinoline core, a dithiole ring, and a nitrophenyl moiety.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: While specific synthetic routes may vary, researchers have employed multistep reactions to construct this compound. Key steps include cyclization, esterification, and thioxo ring formation.
Precursors: Starting materials include appropriately substituted quinolines, dithiole-4,5-dicarboxylic acid, and the nitrophenyl moiety.
Reaction Conditions: These reactions typically occur under controlled temperature, solvent, and catalyst conditions.
Scale-Up: Industrial production involves optimizing the synthetic route for large-scale manufacturing.
Process Efficiency: Researchers and chemical engineers work to improve yields, minimize waste, and enhance safety.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield corresponding dihydro derivatives.
Substitution: Substituents on the quinoline ring may be modified via nucleophilic substitution.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides) play crucial roles.
Hydroxylated Derivatives: Hydroxylation at specific positions can lead to diverse products.
Thiolated Compounds: Thiol groups in the dithiole ring contribute to its reactivity.
Scientific Research Applications
Chemistry::
Materials Science: Dithiole derivatives find applications in organic electronics, sensors, and conductive materials.
Catalysis: These compounds may serve as ligands or catalysts in various reactions.
Antioxidant Properties: Some dithiole derivatives exhibit antioxidant effects.
Anti-Inflammatory Potential: Research explores their impact on inflammation pathways.
Drug Development: Targeting specific molecular pathways using these compounds shows promise.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides or herbicides.
Functional Materials: Incorporation into coatings, polymers, or electronic devices.
Mechanism of Action
Target Proteins: Interaction with specific enzymes or receptors.
Signaling Pathways: Modulation of cellular signaling cascades.
Biochemical Effects: Influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other dithiole derivatives.
Similar Compounds: Explore related structures, such as other dithioles or quinolines.
Properties
Molecular Formula |
C28H24N2O8S3 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
dimethyl 2-[8-methoxy-2,2-dimethyl-1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O8S3/c1-28(2)24(39)20(27-40-22(25(32)37-4)23(41-27)26(33)38-5)17-7-6-8-18(36-3)21(17)29(28)19(31)14-11-15-9-12-16(13-10-15)30(34)35/h6-14H,1-5H3/b14-11+ |
InChI Key |
ROJUIWIFEMRBAX-SDNWHVSQSA-N |
Isomeric SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C(=CC=C3)OC)C |
Origin of Product |
United States |
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